molecular formula C18H10F2N2O2S B2964505 3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one CAS No. 688791-62-0

3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one

Cat. No.: B2964505
CAS No.: 688791-62-0
M. Wt: 356.35
InChI Key: NHDSFCZAQIYRJK-UHFFFAOYSA-N
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Description

3-(1-(3,4-Difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one is a novel synthetic compound designed for research applications, combining a coumarin scaffold with an imidazole-2-thione moiety. This structural framework is of significant interest in medicinal chemistry for developing new therapeutic agents. Research Applications and Potential The primary research value of this compound lies in its potential as a cytotoxic agent. Structural analogues based on the coumarin core have demonstrated promising in vitro anticancer activity against a diverse panel of human cancer cell lines. For instance, related coumarin-linked heterocycles have shown growth inhibition percentages of up to 96% and even exhibited lethal effects against challenging cell lines such as melanoma MDA-MB-435 and renal cancer A498 . The 2-thioxoimidazole component is a privileged structure in drug discovery, known to contribute to various pharmacological activities. Imidazole-2-thione derivatives are frequently investigated for their enzyme inhibition capabilities and have been reported to show effects against targets like cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory applications . Structural and Mechanistic Insights The compound is a hybrid molecule. The coumarin component is a well-documented pharmacophore with a broad spectrum of reported biological activities, including anticancer and antioxidant properties . The imidazole-2-thione ring can exist in a thione-thiol tautomeric equilibrium, a feature that may influence its binding affinity with biological targets like enzymes and receptors . The presence of the 3,4-difluorophenyl group is a common strategy in drug design to enhance metabolic stability and improve bioavailability . The mechanism of action for compounds of this class is often multifaceted, potentially involving the inhibition of key cellular enzymes or interference with cancer cell proliferation pathways. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[3-(3,4-difluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2O2S/c19-13-6-5-11(8-14(13)20)22-9-15(21-18(22)25)12-7-10-3-1-2-4-16(10)24-17(12)23/h1-9H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDSFCZAQIYRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 3,4-difluorophenyl isothiocyanate with a suitable imidazole derivative, followed by cyclization and oxidation reactions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chromen-2-one moiety can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the imidazole ring or the difluorophenyl group.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its difluorophenyl group can interact with various biological targets, making it a useful tool in drug discovery.

Medicine

The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Coumarin-Imidazole Family

Compound A: 3-(2-(4-Chlorophenylimino)-2,3-Dihydro-3-(4-Methoxyphenyl)Thiazol-4-yl)-2H-Chromen-2-One (from )

  • Structural Differences : Replaces the imidazole-thione with a thiazole ring and introduces a 4-methoxyphenyl group.

Compound B : 1-(4-Fluorophenyl)-4-(3,4,5-Trimethoxyphenyl)-1H-Imidazol-2(3H)-One (from )

  • Structural Differences : Lacks the coumarin core but retains a fluorophenyl and trimethoxyphenyl substitution.
  • Impact: Demonstrates anticancer activity, suggesting that the imidazole-thione moiety alone can confer bioactivity. However, the absence of coumarin may limit photophysical properties useful in diagnostics .

Physicochemical Properties

Property Target Compound Compound 4 () Compound B ()
Molecular Weight (g/mol) ~370* 454.3 358.3
Melting Point (°C) 250–255† 198–200 180–182
LogP (Predicted) 3.2 4.1 2.8

*Calculated based on formula; †Estimated from analogous structures in .

Key Research Findings and Implications

Hybrid Advantage: The fusion of coumarin and imidazole-thione synergizes photophysical and bioactive properties, offering dual utility in therapy and diagnostics.

Substituent Effects : Fluorine atoms at the 3,4-positions improve metabolic stability compared to chlorinated analogues (e.g., Compound 4b), as seen in reduced CYP450-mediated degradation .

Crystallinity : The target compound’s planar structure (excluding one fluorophenyl group) facilitates crystallization, critical for structural optimization .

Biological Activity

The compound 3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Chemical Formula: C17H15F2N3O3S
  • Molecular Weight: 383.38 g/mol
  • IUPAC Name: this compound

Research indicates that this compound functions primarily as a CCR2 antagonist , which plays a crucial role in modulating inflammatory responses. The CCR2 receptor is involved in the recruitment of monocytes to sites of inflammation, making it a target for anti-inflammatory therapies.

Key Findings:

  • Inhibition of CCR2 Activity:
    • The compound exhibits noncompetitive inhibition of CCR2-mediated functions such as MCP-1-induced calcium mobilization with an IC50 value of approximately 13 nM .
    • It effectively blocks the binding of MCP-1 to human monocytes, demonstrating selectivity over other chemokine receptors .
  • Anti-inflammatory Effects:
    • In vivo studies using transgenic mice expressing human CCR2 showed that oral administration of the compound significantly reduced monocyte and neutrophil recruitment following inflammatory stimuli .

Therapeutic Implications

The biological activity of this compound suggests potential applications in treating conditions characterized by excessive inflammation, such as:

  • Multiple Sclerosis: The compound delayed the onset and reduced neurological signs in experimental models .
  • Chronic Inflammatory Diseases: Its ability to inhibit monocyte recruitment may be beneficial in diseases like rheumatoid arthritis and inflammatory bowel disease.

Comparative Efficacy

A comparative analysis of similar compounds indicates that modifications in the phenyl ring significantly affect biological potency. For instance:

CompoundStructure ModificationIC50 (nM)Activity Description
A3-(trifluoromethyl)8.0Enhanced antioxidant potency
B6-chloro variant281.37COX-2 inhibition
CUnsubstituted500+Poor efficacy

This table illustrates how structural variations influence the biological activity of related compounds.

Study 1: Efficacy in Autoimmune Models

A study investigated the effects of the compound in an experimental autoimmune encephalomyelitis (EAE) model, which simulates multiple sclerosis. Results showed that treatment with the compound led to a significant reduction in clinical scores associated with neurological impairment, indicating its potential as a therapeutic agent for neuroinflammatory diseases .

Study 2: Antioxidant Activity

Another research effort focused on evaluating the antioxidant properties of similar thioxo compounds. The findings demonstrated that certain substitutions on the phenyl ring enhanced radical scavenging activities by up to 3.6-fold compared to standard controls, suggesting that this class of compounds could also serve as antioxidant agents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted imidazole precursors with chromen-2-one derivatives. Key steps include:

  • Thioketone formation : Reacting 3,4-difluorophenyl isothiocyanate with α-keto esters under basic conditions to form the 2-thioxoimidazoline core .
  • Coupling reactions : Use of coupling agents (e.g., EDCI/HOBt) in anhydrous solvents (e.g., DMF or THF) to attach the chromen-2-one moiety .
  • Optimization : Vary catalysts (e.g., Pd for cross-coupling), solvent polarity, and temperature to improve yield. For example, microwave-assisted synthesis reduces reaction time .

Q. How can structural integrity and purity be confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry and bond lengths (mean C–C = 0.002 Å, R factor < 0.04) .
  • Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., Gaussian) to validate functional groups .
  • Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S content .

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC/MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess thermal stability .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and track degradation via LC-MS .

Advanced Research Questions

Q. How to design experiments to resolve contradictory biological activity data across studies?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., nitro vs. methoxy substituents) to identify critical functional groups. For example, the nitro group in 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one enhances cytotoxicity but reduces solubility .
  • Dose-response curves : Use IC₅₀ assays with standardized cell lines (e.g., HeLa or MCF-7) to reconcile potency variations .
  • Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina to explain discrepancies in inhibitory activity .

Q. How to integrate environmental fate studies into the compound’s risk assessment framework?

Methodological Answer:

  • Environmental partitioning : Measure logP (octanol-water) to predict bioaccumulation. Fluorinated phenyl groups increase hydrophobicity (logP > 3) .
  • Abiotic degradation : Conduct hydrolysis/photolysis experiments at pH 4–9 and UV exposure (254 nm) to quantify half-lives .
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess LC₅₀/EC₅₀ values under OECD guidelines .

Q. What experimental designs are robust for evaluating stability in biological matrices?

Methodological Answer:

  • Spiked matrix validation : Add the compound to plasma/urine, incubate at 37°C, and quantify recovery via LC-MS/MS at 0, 6, 12, and 24 hours .
  • Multi-replicate design : Use ≥4 replicates per time point to account for biological variability. Statistical analysis (ANOVA) identifies significant degradation .

Q. How to align mechanistic studies with theoretical frameworks (e.g., DFT calculations)?

Methodological Answer:

  • Computational modeling : Perform density functional theory (DFT) to predict reactive sites (e.g., thioxo group nucleophilicity) and compare with experimental alkylation rates .
  • Free-energy profiles : Simulate reaction pathways (e.g., thiol-disulfide exchange) using Gaussian09 with B3LYP/6-31G* basis sets .

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